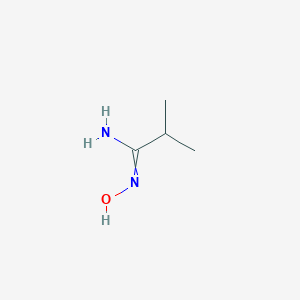

N'-hydroxy-2-methylpropanimidamide

Übersicht

Beschreibung

N'-Hydroxy-2-methylpropanimidamide (CAS: 35613-84-4) is a hydroxamic acid derivative with the molecular formula C₄H₁₀N₂O and a molecular weight of 102.14 g/mol . It is also known by synonyms such as Isobutyramide oxime and N-Hydroxyisobutyramidine. Structurally, it features a hydroxyimino (-NHOH) group attached to a branched aliphatic chain (2-methylpropanimidamide backbone). This compound serves as a precursor or intermediate in the synthesis of metal chelators, agrochemicals, and bioactive molecules due to its ability to act as a ligand or participate in redox reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N'-hydroxy-2-methylpropanimidamide can be synthesized through several methods. One common approach involves the reaction of isobutyrimidamide with hydroxylamine under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 2-8°C to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to achieve the desired purity levels, typically around 95% .

Analyse Chemischer Reaktionen

Types of Reactions

N'-hydroxy-2-methylpropanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

The compound undergoes various chemical reactions, including:

- Oxidation : Can produce oximes or nitriles.

- Reduction : Converts to amines or other reduced forms.

- Substitution : Hydroxy group can be replaced by other functional groups.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Chemistry

N'-hydroxy-2-methylpropanimidamide serves as a reagent in organic synthesis and catalysis. Its ability to participate in diverse chemical reactions makes it valuable for developing new synthetic pathways and materials.

Biology

The compound is under investigation for its biological activities, including potential interactions with biomolecules. Studies have suggested that it may possess antioxidant properties, which could have implications in reducing oxidative stress within biological systems .

Case Study: Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit significant antioxidant effects in cellular models. These findings suggest potential applications in protecting cells from oxidative damage, particularly in cancer research .

Medicine

In medicinal chemistry, this compound is being explored as a precursor for drug synthesis. Its structural features allow it to interact effectively with biological systems, making it a candidate for developing therapeutic agents.

Case Study: Drug Development

A study investigated the compound's efficacy as part of a conjugate with anticancer agents. The results indicated enhanced cytotoxicity against various cancer cell lines, suggesting its potential role in combination therapies .

Industry

The compound finds applications in polymer chemistry and material science. Its unique properties allow it to be used in developing new materials and coatings with enhanced performance characteristics.

Wirkmechanismus

The mechanism of action of N'-hydroxy-2-methylpropanimidamide involves its interaction with specific molecular targets. The hydroxy group plays a crucial role in its reactivity, allowing it to form stable complexes with various substrates. These interactions can influence biochemical pathways and cellular processes, making it a valuable compound for studying molecular mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Pyrazole Derivatives

Example Compound :

(1Z)-3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide (CAS: 1174905-89-5)

- Molecular Formula : C₈H₁₃ClN₄O

- Molecular Weight : 216.67 g/mol

- Key Features: Incorporates a 4-chloro-3-methylpyrazole substituent, enhancing steric bulk and electronic complexity.

- Purity : Typically 95% .

Comparison :

- Structural Difference : The pyrazole substituent increases molecular weight by ~114 g/mol compared to the parent compound.

- Reactivity : The chlorine atom on the pyrazole may enhance electrophilicity, facilitating nucleophilic substitution reactions.

- Applications : Likely tailored for targeted bioactivity, whereas the parent compound is more versatile as a synthetic intermediate .

Aromatic Derivatives

Example Compound :

N-Hydroxy-2-methylbenzimidamide (CAS: 40312-14-9)

- Molecular Formula : C₈H₁₀N₂O

- Molecular Weight : 150.18 g/mol

- Key Features : Contains a benzene ring instead of an aliphatic chain, enabling aromatic interactions. The melting point is 144–148°C , suggesting higher crystalline stability compared to the parent compound .

Comparison :

- Structural Difference : Replacement of the aliphatic chain with a benzene ring increases hydrophobicity and molecular weight.

- Applications : Suitable for applications requiring aromatic stacking, such as enzyme inhibition or material science. The parent compound’s aliphatic structure may offer better solubility in polar solvents .

Sulfonyl and Heterocyclic Derivatives

Example Compound :

N'-Hydroxy-2-methanesulfonylpropanimidamide (CAS: 1603938-14-2)

- Molecular Formula : C₄H₁₀N₂O₃S

- Molecular Weight : 166.20 g/mol

- Key Features: A methanesulfonyl group (-SO₂CH₃) replaces a methyl group, introducing strong electron-withdrawing effects.

Comparison :

- Structural Difference : The sulfonyl group increases polarity and molecular weight by ~64 g/mol.

- Reactivity: The sulfonyl group may improve stability against hydrolysis compared to the parent compound’s hydroxyimino group .

Thiazole and Pyrazine Derivatives

Example Compound :

N-Hydroxy-2-(4-methyl-thiazol-2-yl)acetimidamide (CAS: 875164-25-3)

- Molecular Formula : C₆H₈N₄OS

- Molecular Weight : 184.22 g/mol

- Key Features : Incorporates a thiazole ring , a heterocycle with sulfur and nitrogen atoms. This structure is common in antimicrobial and antiviral agents .

Comparison :

- Structural Difference : The thiazole ring introduces heterocyclic aromaticity and sulfur-based reactivity.

- Applications : Likely optimized for binding to biological targets (e.g., enzymes or receptors), whereas the parent compound may serve broader synthetic purposes .

Biologische Aktivität

N'-hydroxy-2-methylpropanimidamide (CAS Number: 9582835) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 102.14 g/mol. The compound features a hydroxyl group attached to a propanimidamide backbone, which may influence its reactivity and interaction with biological targets.

Antioxidant and Anticancer Properties

Research indicates that this compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Oxidative stress is implicated in various diseases, including cancer.

- Oxidative Stress Induction : Studies have shown that compounds similar to this compound can induce oxidative stress in cancer cells, leading to apoptosis (programmed cell death). This mechanism is particularly relevant in the context of colorectal cancer cells, where oxidative stress contributes to cell damage and death .

- Anticancer Mechanisms : The compound's ability to induce apoptosis through oxidative stress pathways makes it a candidate for further investigation as an anticancer agent. For instance, studies on related compounds have demonstrated that they can enhance the efficacy of existing chemotherapeutic agents by increasing the levels of reactive oxygen species (ROS) within cancer cells .

Case Study 1: Anticancer Activity in Colorectal Cancer Cells

A study examined the effects of this compound analogs on DLD-1 human colorectal cancer cells. The results indicated that these compounds could significantly increase oxidative stress levels, leading to enhanced apoptosis rates compared to untreated controls. The study utilized assays such as CellROX to quantify oxidative stress and demonstrated a clear relationship between compound concentration and apoptotic response .

Case Study 2: Synergistic Effects with Other Anticancer Drugs

Another investigation explored the synergistic effects of this compound when combined with standard chemotherapeutics like cisplatin. The combination therapy resulted in a twofold increase in apoptosis rates compared to cisplatin alone, suggesting that this compound may enhance the efficacy of existing treatments through its antioxidant activity .

The biological activity of this compound can be attributed to several key mechanisms:

- Electron Transfer and ROS Generation : The compound's structure allows for effective electron transfer processes, which are critical in generating ROS. This mechanism is vital for inducing oxidative stress in target cells.

- Modulation of Cellular Pathways : By influencing pathways related to apoptosis and cellular proliferation, this compound can alter the fate of cancer cells, promoting cell death while potentially sparing normal cells .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-hydroxy-2-methylpropanimidamide in academic laboratories?

- Methodological Answer : The compound can be synthesized via hydroxamic acid formation or amidoxime intermediates. For example, amidoxime derivatives are often prepared by reacting nitriles with hydroxylamine under controlled pH (e.g., 8–10) in ethanol/water mixtures . Post-synthesis, column chromatography (silica gel, methanol/dichloromethane eluent) is recommended for purification. Validate reaction completion using TLC (Rf ~0.3 in 10% MeOH/CH2Cl2) .

| Key Reagents | Conditions | Yield |

|---|---|---|

| Hydroxylamine HCl | pH 8–10, 60°C | 60–75% |

| Silica gel (200–300 mesh) | MeOH/CH2Cl2 (1:9) | ≥95% purity |

Q. How should researchers handle contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

- Methodological Answer : Cross-validate spectral interpretations using multiple techniques:

- 1H/13C NMR : Assign peaks using deuterated DMSO (δ 2.5 ppm for residual solvent) and compare with computed spectra (DFT/B3LYP/6-311+G(d,p)) .

- Mass Spectrometry : Use high-resolution ESI-MS to resolve ambiguities (expected [M+H]+: m/z 103.08). Discrepancies >0.005 Da require re-evaluation of sample purity .

Q. What safety protocols are critical when working with This compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods for weighing and synthesis .

- Waste Disposal : Collect aqueous waste separately (pH neutralization required) and incinerate via certified biohazard contractors .

- Emergency Measures : For skin contact, wash with 10% acetic acid (neutralizes hydroxylamine derivatives) followed by soap/water .

Q. How can researchers assess the hydrolytic stability of This compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Buffer Solutions : pH 1.2 (HCl), pH 7.4 (PBS), pH 9.0 (borate).

- Conditions : 37°C, 72 hours. Monitor degradation via HPLC (C18 column, 220 nm detection). Hydrolysis half-life <24 h at pH 7.4 suggests poor bioavailability .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of This compound in metal-catalyzed reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to study coordination with transition metals (e.g., Fe³⁺, Cu²⁺).

- Molecular Dynamics : Simulate ligand exchange dynamics in aqueous/organic solvents (AMBER force field). Validate with experimental kinetic data .

Q. How can researchers resolve discrepancies in biological activity data across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 values. Ensure uniform cell passage numbers (<20) and media conditions.

- Mechanistic Studies : Perform RNA-seq to identify off-target pathways (e.g., ROS modulation) that may explain variability .

Q. What analytical methods are optimal for detecting trace impurities in This compound batches?

- Methodological Answer :

-

HPLC-UV/HRMS : C18 column (5 µm, 150 mm), gradient elution (0.1% TFA in H2O/ACN). Detect impurities ≥0.1% .

-

NMR Spiking : Add authentic samples of suspected byproducts (e.g., nitrile precursors) to confirm peak assignments .

Impurity Retention Time (min) Acceptable Threshold Nitrile precursor 8.2 ≤0.5% Hydroxylamine 3.5 ≤0.2%

Q. What strategies are recommended for studying the compound’s interaction with serum proteins?

- Methodological Answer :

- Equilibrium Dialysis : Use 10 kDa MWCO membranes in PBS (pH 7.4, 37°C). Quantify free vs. bound fractions via LC-MS/MS.

- Circular Dichroism : Monitor conformational changes in albumin (190–260 nm) upon ligand binding .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

Eigenschaften

IUPAC Name |

N'-hydroxy-2-methylpropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRDEHLFNLLCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849833-56-3, 35613-84-4 | |

| Record name | (1Z)-N-Hydroxy-2-methylpropanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Hydroxy-2-methylpropanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.